molecular formula C9H7N3O2S B13180012 2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid

2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid

Cat. No.: B13180012
M. Wt: 221.24 g/mol
InChI Key: CWYMPOAQLREITB-UHFFFAOYSA-N
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Description

2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring fused with a pyrimidine moiety and a carboxylic acid substituent. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor and in metabolic pathways. The compound’s structural complexity allows for diverse interactions with biological targets, such as cyclin-dependent kinases (CDKs) and stearoyl-CoA desaturase 1 (SCD1) .

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H7N3O2S/c1-5-2-10-7(11-3-5)8-12-4-6(15-8)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

CWYMPOAQLREITB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C2=NC=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-N-(-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide

A new and efficient method has been developed for the synthesis of 2-amino-N-(-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide. The method involves a chemoselective \$$ \alpha \$$-bromination of \$$ \beta \$$-ethoxyacrylamides followed by a one-pot treatment with thiourea to yield the desired 2-aminothiazole-5-carboxylamide.

Reaction Scheme:

EtO
O
Cl
H
N
O
EtO
12, pyr, THF
0oC to rt, overnight
1. NBS, dioxane,
    H2O
2. thiourea
    rt to 80oC
H
N
O
N
S
H2N
14
15
13

Procedure:

  • Preparation of N-(2-chloro-6-methylphenyl) \$$ \beta \$$-ethoxyacrylamide 15: React \$$ \beta \$$-ethoxy acryloyl chloride 14 with 2-chloro-6-methylaniline 12 in tetrahydrofuran (THF) using pyridine as a base, affording N-(2-chloro-6-methylphenyl) \$$ \beta \$$-ethoxy acrylamide 15 in 74% yield.
  • Thiazole Formation: Subject \$$ \beta \$$-ethoxy acrylamide 15 to N-bromosuccinimide (NBS) mediated thiazole formation in a mixture of dioxane and water, followed by the addition of thiourea and heating to effect ring closure. The desired 2-aminothiazole-5-carboxamide 13 is obtained in 95% yield. No N-bromination or phenyl ring bromination by-products are observed under these reaction conditions.

Synthesis of Dasatinib Intermediate

This method is used to produce a key intermediate, 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 8, in the synthesis of Dasatinib.

Reaction Scheme:

H2N
S
N
H
N
O
Me
Cl
N
S
N
H
N
O
Me
Cl
N
N
Me
Cl
H
N
S
N
N
O
Me
Cl
H
N
N
Me
N
H
N
HO
1
N
N
Me
Cl
Cl
NH
N
HO
13
8
NaOBu-t/THF
10oC to rt, 1.5h
16
1.
DIPEA, dioxane, reflux 12h
2. 2N HCl
(86%)
HCl
(91%)

Procedure:

  • Coupling Reaction: React 2-amino-N-(-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide 13 with 4,6-dichloro-2-methylpyrimidine 16 using sodium tert-butoxide (NaOtBu) as a base in THF. The reaction proceeds smoothly from 10°C to room temperature and is complete in 1.5 hours, yielding the desired product 8 in 86% isolated yield.
  • Final Step: Couple compound 8 with 1-(2-hydroxyethyl)piperazine in dioxane, followed by hydrochloric acid (HCl) salt formation, to yield N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazin-yl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (1, Dasatinib) in 91% yield.

Alternative Preparation of 2-Amino-thiazole-5-carboxylic acid derivatives

An improved method for preparing a compound of the structure I can be achieved through a novel synthetic route to 2-amino-thiazole-5-carboxylic-acid -aryl amides.

Key Points:

  • Aryl-substituted 2-Amino-5-thiazole-carboxamides are known intermediates in the synthesis of pharmaceutical active ingredients.
  • These compounds are traditionally obtained by reacting an amine-protected thiazole carboxylic acid chloride with a substituted aniline in the presence of a base, followed by removal of the amine protective group.

Additional Processes:

  • Processes for preparing 2-amino Thiazoles are disclosed.
  • Compounds of the type of Formula II are disclosed as intermediates in the synthesis of pharmaceutical active ingredients.
  • The reaction of dichloroacrylic acid chloride with amines such as 6-Chloro-2-methyl-aniline is disclosed.

Recrystallization

Recrystallization is a crucial step in purifying 2-amino-thiazole-5-carboxylic acid derivatives.

Optimal Conditions:

  • Temperature: Recrystallization is preferably carried out at temperatures ranging from -20 to 100°C, with 0 to 60°C being particularly favored.

Experimental Details

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide 15:

Chemical Reactions Analysis

Types of Reactions

2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its potential biological activity.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-methylpyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but often include key enzymes or signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Structural Similarities and Key Substituents

The compound shares a thiazole-5-carboxylic acid core with several derivatives, differing primarily in substituents on the thiazole and adjacent rings. Key analogs include:

Compound Substituents Key Features
4-Methyl-2-[4-[(o-tolylamino)methyl]benzoylamino]-thiazole-5-carboxylic acid dimethylamide Dimethylamide, benzoylamino, o-tolylamino SCD1 inhibitor; suppresses autophagy
2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid (2a) 4-Methyl, 4-chlorophenyl Antifungal intermediate; used in hydrazine derivatives
4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (2j) 3,4,5-Trimethoxybenzamido Antibacterial; mimics cephalosporin antibiotics
2-(4-Fluorophenyl)-4-methylthiazole-5-carboxylic acid (CAS 144060-99-1) 4-Methyl, 4-fluorophenyl 80% structural similarity; uncharacterized biological activity
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide Chloropyrimidine, dichlorophenyl CDK9 inhibitor; high specificity

Key Observations :

  • The pyrimidine substituent in 2-(5-methylpyrimidin-2-yl)thiazole-5-carboxylic acid enhances kinase inhibition compared to phenyl-substituted analogs (e.g., 2a, 2j) .
  • Amide derivatives (e.g., dimethylamide in , benzamido in ) improve bioavailability and target binding.
  • Halogenated substituents (e.g., Cl, F) increase metabolic stability but may reduce solubility .

Mechanistic Insights :

  • CDK9 inhibition correlates with pyrimidine substitution , enhancing ATP-binding pocket interactions .
  • SCD1 inhibitors reduce lipid biosynthesis, linking autophagy suppression to fatty acid metabolism .
  • Metabolic derivatives (e.g., from ) highlight the role of thiazole-5-carboxylic acids in xenobiotic detoxification.

Physicochemical Properties

Compound Melting Point (°C) Purity Spectral Data
2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid >250 (decomposes) >98% ¹H NMR (DMSO-d6): δ 8.2 (s, CH thiazole)
2-Boc-aminothiazole-5-carboxylic acid Not reported ≥98% HRMS: m/z 244.2676 (M+H⁺)
4-Methyl-2-pyridin-2-yl-thiazole-5-carboxylic acid Not reported 97% CAS: 17782-81-9

Stability Considerations :

  • Carboxylic acid derivatives (e.g., ) are hygroscopic and require anhydrous storage.
  • Halogenated analogs (e.g., ) exhibit higher thermal stability due to reduced electron density.

Biological Activity

2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.

Chemical Structure

The compound features a thiazole ring, which is known for its significant role in medicinal chemistry. The thiazole moiety contributes to the compound's biological efficacy by facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that 2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid exhibits notable anticancer properties. A study evaluated a series of thiazole derivatives, revealing that specific substitutions on the thiazole ring enhance cytotoxic activity against cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acidA549 (lung adenocarcinoma)15.6Induction of apoptosis
Compound 9Jurkat (leukemia)1.61Bcl-2 inhibition
Compound 10A431 (epidermoid carcinoma)1.98Cell cycle arrest

The presence of electron-donating groups, such as methyl at position 4, significantly enhances the activity of these compounds against cancer cells by promoting hydrophobic interactions with target proteins .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. In silico studies and molecular docking analyses have shown that derivatives of thiazole can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference Drug IC50 (µM)
2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acidCOX-110.5Naproxen: 40.10
Compound 8COX-212.3Ibuprofen: 35.00

The compound's ability to inhibit COX enzymes suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of 2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acid has been explored against various bacterial strains. Studies have shown that it exhibits significant activity against Gram-positive bacteria.

Table 3: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
2-(5-Methylpyrimidin-2-yl)thiazole-5-carboxylic acidStaphylococcus aureus ATCC 259233.91
Compound XEscherichia coli ATCC 25922>62.5

The compound's effectiveness against Staphylococcus aureus indicates its potential as a lead compound for developing new antibiotics .

Case Studies

A notable case study involved the evaluation of the compound's effects on diabetic rats. The administration of thiazole derivatives demonstrated a reduction in hyperglycemia and improved insulin sensitivity, highlighting their potential in diabetes management .

Q & A

Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?

  • Answer : Immobilized catalysts (e.g., Pd/C or zeolites) enable continuous flow synthesis, reducing reaction times and improving yields (>85%). Process parameters (residence time, pressure) are optimized via DoE (Design of Experiments) .

Methodological Notes

  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for pyrimidine-thiazole hybrids .
  • Contradiction Management : Use multi-technique validation (e.g., XRD + NMR) to confirm crystal structure and proton assignments .
  • Ethical Reporting : Disclose synthetic yields, purity (>95% by HPLC), and assay limits in publications to ensure reproducibility .

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